

# Diethyl 2-hydroxypentanedioate physical properties

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## Compound of Interest

Compound Name: Diethyl 2-hydroxypentanedioate

Cat. No.: B008374

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An In-depth Technical Guide to the Physical Properties of **Diethyl 2-hydroxypentanedioate**

## Abstract

**Diethyl 2-hydroxypentanedioate** (CAS: 69134-53-8), also known as diethyl 2-hydroxyglutarate, is a significant diester functionalized with a secondary alcohol. This dual-functionality makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals and a subject of interest in metabolic research as a derivative of the key metabolite  $\alpha$ -ketoglutarate. This technical guide provides a comprehensive overview of the essential physical and chemical properties of **Diethyl 2-hydroxypentanedioate**. It is intended for researchers, chemists, and drug development professionals who require a detailed understanding of the compound's characteristics for handling, purification, reaction design, and analytical method development. We consolidate key physicochemical data, present predicted spectroscopic profiles based on established principles, and provide detailed, field-proven experimental protocols for the verification of these properties.

## Introduction: A Molecule of Synthetic and Biological Relevance

The study of  $\alpha$ -hydroxy acids and their esters is a cornerstone of modern organic synthesis and chemical biology. **Diethyl 2-hydroxypentanedioate**, the diethyl ester of 2-hydroxyglutaric acid, occupies a unique position within this class. Its structure is intrinsically linked to the Krebs cycle intermediate  $\alpha$ -ketoglutarate (2-oxoglutarate), differing only by the reduction of a ketone to a

hydroxyl group. This relationship makes its cell-permeable ester derivatives, like **Diethyl 2-hydroxypentanedioate**, valuable tools for studying cellular metabolism, particularly in the context of hypoxia and cancer research where the parent acid, 2-hydroxyglutarate, is considered an oncometabolite.

From a synthetic chemistry perspective, the molecule possesses three key reactive sites: two ester functionalities and one secondary alcohol. This trifunctional nature allows for a diverse range of chemical transformations, making it a versatile building block for more complex molecular architectures. A thorough and accurate understanding of its physical properties is therefore not merely academic; it is a prerequisite for its effective application. Properties such as boiling point and solubility dictate the methods for its purification and isolation, while its spectroscopic fingerprint is essential for its unambiguous identification and quality control. This guide serves as a centralized resource for this critical information.

## Chemical Identity and Synthesis Context

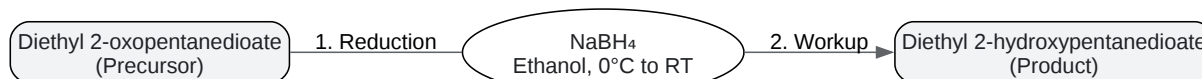
A foundational understanding of a molecule begins with its precise identity and a logical context for its formation.

- IUPAC Name: **Diethyl 2-hydroxypentanedioate**
- Synonyms: Diethyl 2-hydroxyglutarate, 2-Hydroxyglutaric acid diethyl ester, Pentanedioic acid, 2-hydroxy-, diethyl ester
- CAS Number: 69134-53-8
- Molecular Formula: C<sub>9</sub>H<sub>16</sub>O<sub>5</sub>
- Molecular Weight: 204.22 g/mol
- SMILES: CCOC(=O)CCC(C(=O)OCC)O
- InChI Key: DY LHSDCNOUDICA-UHFFFAOYSA-N

## Rationale of Synthesis

**Diethyl 2-hydroxypentanedioate** is most logically synthesized via the selective reduction of its corresponding keto-ester, Diethyl 2-oxopentanedioate (diethyl ketoglutarate). This precursor is

readily available and the transformation is a standard, high-yielding reaction in organic chemistry. The choice of reducing agent is critical to ensure that the ketone is reduced while the two ester groups remain intact. Mild reducing agents such as sodium borohydride ( $\text{NaBH}_4$ ) are ideal for this purpose. The reaction is typically performed in an alcoholic solvent, such as ethanol, at controlled temperatures.



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Caption: Proposed synthesis of **Diethyl 2-hydroxypentanedioate**.

## Physicochemical Properties

The physical properties of a compound govern its behavior in various laboratory and industrial settings. The data presented below are compiled from various sources and represent the most reliable values available. Discrepancies in reported values, particularly for boiling point, are common and typically arise from measurements taken at different pressures.

Table 1: Summary of Physical Properties for **Diethyl 2-hydroxypentanedioate**

Property	Value	Source(s)	Significance in Application
Physical Form	Colorless to pale yellow/light brown liquid/oil	Indicates purity; liquid state at RT simplifies handling and transfer.	
Odor	Pleasant, "cotton candy"	Qualitative property, useful for initial identification.	
Density	1.122 - 1.153 g/cm <sup>3</sup> (at 20-30°C)	Essential for mass-to-volume conversions in reaction setup.	
Boiling Point	291.8 °C (at 760 Torr, predicted)	High atmospheric BP indicates low volatility and necessitates vacuum distillation for purification to	

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